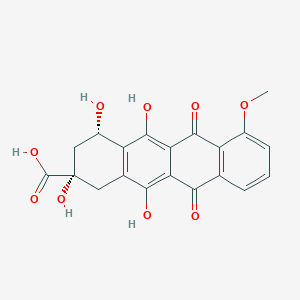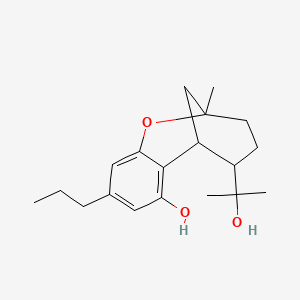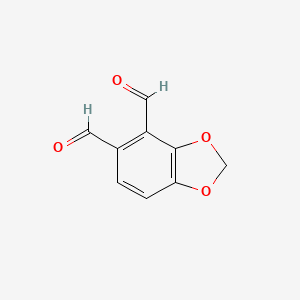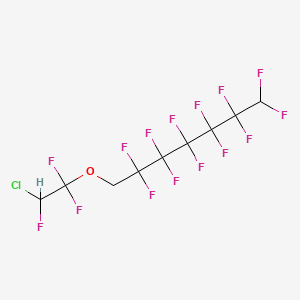![molecular formula C10H22N4 B13414968 3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile CAS No. 76801-35-9](/img/structure/B13414968.png)
3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile is a chemical compound with the molecular formula C10H25N4 It is characterized by the presence of primary and secondary amine groups, as well as a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile typically involves the reaction of 1,4-diaminobutane with acrylonitrile under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine groups of 1,4-diaminobutane attack the electrophilic carbon of acrylonitrile, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include water, ethanol, and other polar solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated amine derivatives.
Aplicaciones Científicas De Investigación
3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Cyanoethyl)-1,4-diaminobutane
- N-2-Cyanoethylbutane-1,4-diamine
- N4-(2-cyanoethyl)-1,4-diaminobutane
Uniqueness
3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile is unique due to its specific arrangement of amine and nitrile groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
76801-35-9 |
|---|---|
Fórmula molecular |
C10H22N4 |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
3-[3-(4-aminobutylamino)propylamino]propanenitrile |
InChI |
InChI=1S/C10H22N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-5,7-11H2 |
Clave InChI |
XOPYSJSSEYSCRO-UHFFFAOYSA-N |
SMILES canónico |
C(CCNCCCNCCC#N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)


![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)




![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

